Cas no 881-86-7 (2,5-dimethyl pyridine-2,5-dicarboxylate)

2,5-Dimethyl pyridine-2,5-dicarboxylate is a versatile organic compound characterized by its pyridine dicarboxylate structure with methyl substituents at the 2 and 5 positions. This compound is valued for its role as a key intermediate in pharmaceutical and agrochemical synthesis, offering a stable and reactive framework for further functionalization. Its symmetrical structure enhances selectivity in reactions, making it useful for constructing complex heterocyclic systems. The ester groups provide solubility in organic solvents, facilitating purification and handling. Additionally, its well-defined molecular architecture ensures consistent performance in applications such as ligand design and coordination chemistry. The compound’s stability under standard conditions further supports its utility in industrial and research settings.
2,5-dimethyl pyridine-2,5-dicarboxylate structure
881-86-7 structure
Product Name:2,5-dimethyl pyridine-2,5-dicarboxylate
CAS No:881-86-7
MF:C9H9NO4
MW:195.172062635422
MDL:MFCD00034767
CID:40187
PubChem ID:24878448
Update Time:2025-10-30

2,5-dimethyl pyridine-2,5-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Dimethyl pyridine-2,5-dicarboxylate
    • Dimethyl isocinchomeronate~Pyridine-2,5-dicarboxylic acid dimethyl ester
    • Dimethyl 2,5-Pyridinedicarboxylate
    • 2,5-Pyridinedicarboxylic acid, 2,5-dimethyl ester
    • 5-dimethyl pyridine 2,5-dicarboxylate
    • 2,5-Pyridinedicarboxylic acid, dimethyl ester
    • Dimethyl isocinchomeronate
    • pyridine-2,5-dicarboxylic acid dimethyl ester
    • TUGSJNQAIMFEDY-UHFFFAOYSA-N
    • 2,5-dimethyl pyridine-2,5-dicarboxylate
    • Dimethyl 2,5-pyridine dicarboxylate
    • Maybridge1_006391
    • MLS000084758
    • HMS559K11
    • AMPD00244
    • methyl 6-methoxycarbonylnicotinate
    • Pyridine-2,5-Dimethylcarboxylate
    • HMS23
    • 2,5-Dimethyl 2,5-pyridinedicarboxylate (ACI)
    • 2,5-Pyridinedicarboxylic acid, dimethyl ester (6CI, 7CI, 8CI, 9CI)
    • 2,5-Bis(methoxycarbonyl)pyridine
    • 2,5-Dicarbomethoxypyridine
    • Isocinchomeronic acid dimethyl ester
    • NSC 35758
    • 2, 5 - dimethyl pyridine dicarboxylic acid
    • 2,5-Pyridinedicarboxylic Acid 2,5-Dimethyl Ester; 2,5-Bis(methoxycarbonyl)pyridine; Dimethyl Isocinchomeronate; NSC 35758
    • NSC-35758
    • EN300-49250
    • EU-0067400
    • SY060876
    • doi:10.14272/TUGSJNQAIMFEDY-UHFFFAOYSA-N
    • CCG-15342
    • HMS2357M07
    • AS-5344
    • AJ-333/25006330
    • 881-86-7
    • DTXSID50284116
    • SCHEMBL69747
    • CHEMBL1412582
    • DIMethylpyRIDINE-2,5-DICARBOXYLATE
    • SMR000019104
    • MFCD00034767
    • AKOS001574156
    • SR-01000394213
    • Methyl 6-methoxycarbonyl nicotinate
    • PB43689
    • RF 02989
    • 10.14272/TUGSJNQAIMFEDY-UHFFFAOYSA-N
    • SR-01000394213-1
    • CS-W004879
    • BCP21813
    • NSC35758
    • BP-13011
    • Dimethyl 2,5-pyridine dicarboxylate, 97%
    • DB-013614
    • MDL: MFCD00034767
    • Inchi: 1S/C9H9NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h3-5H,1-2H3
    • InChI Key: TUGSJNQAIMFEDY-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C(OC)=O)=CN=1)OC
    • BRN: 172251

Computed Properties

  • Exact Mass: 195.05300
  • Monoisotopic Mass: 195.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.5
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.9

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.231
  • Melting Point: 213-217 °C (lit.)
  • Boiling Point: 302.9°C at 760 mmHg
  • Flash Point: 137°C
  • Refractive Index: 1.516
  • Water Partition Coefficient: Soluble in Dichloromethane and Ethyl Acetate. Insoluble in water.
  • PSA: 65.49000
  • LogP: 0.65480
  • Solubility: Not determined

2,5-dimethyl pyridine-2,5-dicarboxylate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:Inert atmosphere,Room Temperature(BD7821)

2,5-dimethyl pyridine-2,5-dicarboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,5-dimethyl pyridine-2,5-dicarboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Production Method 2

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Heterocyclic amplifiers of phleomycin. VIII. Mono- and bis-(5'-substituted 1',3',4'-thiadiazol-2'-yl)pyridines and mono(5'-substituted 1',3',4'-thiadiazol-2'-ylmethyl)pyridines
Barlin, Gordon B., Australian Journal of Chemistry, 1985, 38(10), 1491-7

Production Method 3

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
2.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Production Method 5

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
5.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Production Method 6

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Tetrahydrofuran
2.1 Reagents: Sodium bisulfite ,  Sodium sulfite Solvents: Water
3.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
4.1 Solvents: Tetrahydrofuran
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
6.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
7.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Production Method 7

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  48 h, 20 - 21 °C
1.2 3 h, 65 °C
Reference
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations
Sun, Guo-Quan; et al, Nature (London, 2023, 615(7950), 67-72

Production Method 8

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → rt; 12 h, reflux
Reference
New Water-Soluble Copper(II) Complexes with Morpholine-Thiosemicarbazone Hybrids: Insights into the Anticancer and Antibacterial Mode of Action
Ohui, Kateryna; et al, Journal of Medicinal Chemistry, 2019, 62(2), 512-530

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: (SP-4-2)-[1,1′-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]]dichl… ;  8 h, 50 psi, 100 °C
Reference
Improved Carbonylation of Heterocyclic Chlorides and Electronically Challenging Aryl Bromides
Albaneze-Walker, Jennifer; et al, Organic Letters, 2004, 6(13), 2097-2100

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  2 h, rt; 30 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  3 h, 65 °C
Reference
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations
Sun, Guo-Quan; et al, Nature (London, 2023, 615(7950), 67-72

Production Method 11

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium tert-butoxide Catalysts: Copper(II) triflate Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt
1.2 Reagents: Water ,  Oxygen ;  15 h, 40 °C
1.3 3 h, 65 °C
2.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  2 h, rt; 30 min, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.3 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  3 h, 65 °C
Reference
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations
Sun, Guo-Quan; et al, Nature (London, 2023, 615(7950), 67-72

Production Method 12

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium bisulfite ,  Sodium sulfite Solvents: Water
2.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
6.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Production Method 14

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
1.2 -
2.1 Reagents: Cesium carbonate Solvents: Tetrahydrofuran
3.1 Reagents: Sodium bisulfite ,  Sodium sulfite Solvents: Water
4.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
7.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
8.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Production Method 15

Reaction Conditions
1.1 Reagents: Trioctylamine Solvents: Dichloromethane
2.1 Reagents: Cesium carbonate Solvents: Tetrahydrofuran
3.1 Reagents: Sodium bisulfite ,  Sodium sulfite Solvents: Water
4.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
7.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
8.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Reference
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Methanol
1.2 -
Reference
Selective palladium-catalyzed carbonylations of dichloroquinoline and simple dichloropyridines
Najiba, Douja; et al, Tetrahedron Letters, 1999, 40(19), 3719-3722

2,5-dimethyl pyridine-2,5-dicarboxylate Raw materials

2,5-dimethyl pyridine-2,5-dicarboxylate Preparation Products

2,5-dimethyl pyridine-2,5-dicarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:881-86-7)2,5-dimethyl pyridine-2,5-dicarboxylate
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:56
Price ($):647.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:881-86-7)2,5-吡啶-二羧酸二甲酯
Order Number:LE26616438
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:56
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Additional information on 2,5-dimethyl pyridine-2,5-dicarboxylate

Introduction to 2,5-dimethyl pyridine-2,5-dicarboxylate (CAS No. 881-86-7) and Its Emerging Applications in Chemical Biology

2,5-dimethyl pyridine-2,5-dicarboxylate, identified by the chemical identifier CAS No. 881-86-7, is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This heterocyclic dicarboxylate derivative belongs to the pyridine family, characterized by a nitrogen-containing aromatic ring, which imparts distinct electronic and steric features. The presence of two carboxyl groups at the 2 and 5 positions enhances its reactivity, making it a valuable scaffold for synthetic chemistry and drug development.

The compound's molecular structure, consisting of a six-membered aromatic ring with nitrogen at the 2-position and methyl substituents at the 2 and 5 positions, contributes to its stability and compatibility with various biological systems. This structural motif has been leveraged in the design of novel ligands, intermediates, and functional materials. Recent advancements in medicinal chemistry have highlighted the compound's role as a building block for more complex molecules, particularly in the synthesis of protease inhibitors and kinase modulators.

In recent years, 2,5-dimethyl pyridine-2,5-dicarboxylate has been explored for its potential in developing treatments for neurological disorders. Its ability to interact with specific enzymatic targets has led to investigations into its effects on neurotransmitter pathways. For instance, studies have demonstrated its binding affinity to certain metalloproteinases, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's dual carboxyl functionality allows for further derivatization, enabling researchers to fine-tune its pharmacokinetic properties and enhance bioavailability.

The pharmaceutical industry has shown particular interest in this derivative due to its potential as an intermediate in the synthesis of small-molecule drugs. Its incorporation into drug candidates has been associated with improved solubility and metabolic stability, key factors in drug formulation. Additionally, 2,5-dimethyl pyridine-2,5-dicarboxylate has been utilized in the development of chiral auxiliaries and catalysts, where its rigid structure aids in maintaining stereochemical integrity during organic transformations.

From an industrial perspective, the compound's synthesis involves multi-step organic reactions that highlight its synthetic utility. Modern catalytic methods have enabled more efficient production processes, reducing waste and improving yields. These advancements align with global trends toward green chemistry principles, emphasizing sustainability in chemical manufacturing. The scalability of its synthesis makes it an attractive option for both academic research laboratories and industrial applications.

Recent research has also explored the material science applications of 2,5-dimethyl pyridine-2,5-dicarboxylate. Its ability to form coordination complexes with transition metals has been exploited in the development of luminescent materials and sensors. These complexes exhibit tunable emission properties, making them useful in optoelectronic devices and bioimaging techniques. Furthermore, the compound's stability under various environmental conditions enhances its suitability for long-term applications in harsh environments.

The compound's role as a ligand in coordination chemistry has opened new avenues for studying metalloenzymes and designing metal-based therapeutics. Its chelating properties allow it to form stable complexes with metals such as copper and zinc, which are essential cofactors for numerous biological processes. These complexes have been investigated for their potential antimicrobial and anti-inflammatory effects, contributing to novel therapeutic strategies.

The future prospects of 2,5-dimethyl pyridine-2,5-dicarboxylate are promising, with ongoing research focusing on expanding its utility across multiple disciplines. Innovations in computational chemistry are aiding in the rapid design of derivatives with enhanced properties tailored for specific applications. Collaborative efforts between academia and industry are fostering interdisciplinary approaches to harnessing this compound's potential fully.

In conclusion,CAS No. 881-86-7 represents a cornerstone molecule in modern chemical biology research. Its unique structural features have enabled diverse applications ranging from drug development to advanced materials science. As our understanding of its properties continues to evolve,2,5-dimethyl pyridine-2,5-dicarboxylate is poised to play an increasingly significant role in addressing complex scientific challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:881-86-7)2,5-dimethyl pyridine-2,5-dicarboxylate
A842491
Purity:99%
Quantity:500g
Price ($):647.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:881-86-7)2,5-吡啶-二羧酸二甲酯
LE26616438
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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